molecular formula C19H21N7O4S B2714889 3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034295-43-5

3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2714889
CAS No.: 2034295-43-5
M. Wt: 443.48
InChI Key: NBLHXAYLTCDLAP-UHFFFAOYSA-N
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Description

3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C19H21N7O4S and its molecular weight is 443.48. The purity is usually 95%.
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Biological Activity

The compound 3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The key structural components include:

  • Triazolo[4,3-a]pyrazine : Known for its diverse pharmacological properties.
  • Piperidine : Often associated with various bioactive compounds.
  • Benzo[d]oxazole : Implicated in several biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Early studies suggest that it may exhibit:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interfere with enzyme functions, potentially affecting metabolic pathways.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, particularly Mycobacterium tuberculosis (Mtb) .

Antimicrobial Activity

Research indicates that compounds structurally related to the target molecule demonstrate significant antimicrobial properties. For instance:

  • Activity Against Mycobacterium tuberculosis : Studies have shown that related sulfonamide derivatives exhibit bactericidal effects against both replicating and multidrug-resistant strains of Mtb. The minimum inhibitory concentration (MIC) values for effective compounds have been reported as low as 0.5 µM .

Anticancer Properties

Preliminary investigations into the anticancer potential of similar triazolo-pyrazine derivatives suggest promising results:

  • Cell Line Studies : Compounds derived from triazolo-pyrazines have been tested against various cancer cell lines, including colon cancer cells (HCT-116 and HT-29). Results indicated significant antiproliferative effects with IC50 values ranging from 6.58 to 11.10 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of the compound. Key findings include:

Substituent PositionModificationEffect on Activity
N1Methyl groupIncreased potency against Mtb
C3Aromatic ringEnhanced interaction with target enzymes
C4SulfonamideCritical for maintaining activity

Studies have shown that modifications at these positions can lead to significant changes in potency and selectivity against specific pathogens .

Case Studies

  • Anti-tubercular Activity :
    • A series of derivatives were synthesized and evaluated for their anti-tubercular activity. Five compounds showed significant inhibitory effects against Mtb with IC50 values ranging from 1.35 to 2.18 µM .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity tests on HEK-293 (human embryonic kidney) cells indicated that several derivatives were non-toxic at effective concentrations, highlighting their potential for therapeutic use without significant side effects .

Properties

IUPAC Name

3-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O4S/c1-12-21-22-18-17(20-7-10-26(12)18)25-8-5-13(6-9-25)23-31(28,29)14-3-4-16-15(11-14)24(2)19(27)30-16/h3-4,7,10-11,13,23H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLHXAYLTCDLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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